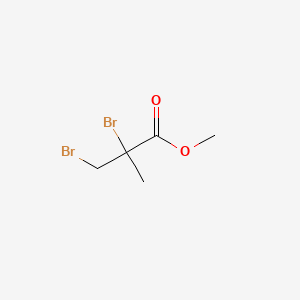

Methyl 2,3-dibromo-2-methylpropanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,3-dibromo-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Br2O2/c1-5(7,3-6)4(8)9-2/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLXNUSEDDXIGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)(C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50336523 | |

| Record name | Methyl 2,3-dibromo-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3673-79-8 | |

| Record name | Methyl 2,3-dibromo-2-methylpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3673-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl alpha,beta-dibromoisobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003673798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2,3-dibromo-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 2,3-dibromo-2-methyl-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.533 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is Methyl 2,3-dibromo-2-methylpropanoate?

An In-Depth Technical Guide to Methyl 2,3-dibromo-2-methylpropanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a halogenated ester with significant potential as a reactive intermediate in organic synthesis. We will delve into its chemical identity, synthesis, spectral characterization, key reactions, and safety protocols, offering field-proven insights for its practical application.

Introduction and Chemical Identity

This compound (CAS No. 3673-79-8) is the methyl ester of 2,3-dibromo-2-methylpropanoic acid.[1] Its structure features a vicinal dibromide arrangement on a quaternary carbon center, making it a sterically hindered and electrophilically activated molecule. This structural motif is the foundation of its utility as a synthetic building block, particularly for introducing the 2-methylpropenoate framework or for constructing more complex molecular architectures through substitution and elimination reactions.

While not as extensively documented as some commodity reagents, its value lies in specialized applications, including polymer modification and as an intermediate for fine chemicals.[2] The presence of two bromine atoms provides two potential leaving groups, offering pathways to various transformations.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is critical for its application in research and development. The key identifiers and physicochemical properties of this compound are summarized below.

Table 1: Chemical Identity and Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | Propanoic acid, 2,3-dibromo-2-methyl-, methyl ester | [1][3] |

| CAS Number | 3673-79-8 | [1][4] |

| Molecular Formula | C₅H₈Br₂O₂ | [1][3] |

| Molecular Weight | 259.92 g/mol | [1] |

| InChIKey | GVLXNUSEDDXIGJ-UHFFFAOYSA-N | [1][3] |

| SMILES | CC(CBr)(C(=O)OC)Br | [1] |

| Calculated LogP | 2.39 | [3] |

Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of a synthesized compound. While a complete set of publicly available, peer-reviewed spectra for this specific molecule is limited, data from various databases and analogous compounds provide a strong basis for characterization.[1][5]

Table 2: Key Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Based on its structure, one would expect two primary signals: a singlet for the methyl ester protons (-OCH₃) and a singlet for the quaternary methyl group protons (-C(Br)CH₃). A pair of diastereotopic protons on the brominated methylene group (-CH₂Br) would likely appear as an AB quartet, or two doublets, due to geminal coupling. |

| ¹³C NMR | Key signals would include the carbonyl carbon of the ester, the quaternary carbon attached to two bromines, the methyl ester carbon, the quaternary methyl carbon, and the brominated methylene carbon. Data is available on PubChem.[1] |

| IR Spectroscopy | Characteristic absorption bands would include a strong C=O stretch for the ester group (typically around 1735-1750 cm⁻¹), C-O stretching vibrations (around 1100-1300 cm⁻¹), and C-H stretching from the methyl groups (around 2850-3000 cm⁻¹).[1][6][7] The C-Br stretching vibrations would be observed in the fingerprint region (typically 500-700 cm⁻¹). |

| Mass Spectrometry (GC-MS) | The mass spectrum would be characterized by a complex isotopic pattern for the molecular ion [M]⁺ and key fragments due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br in ~1:1 natural abundance).[1] Common fragmentation pathways would involve the loss of a methoxy radical (•OCH₃), a bromine radical (•Br), or cleavage of the C-C bond. The base peak is often observed at m/z 69.[1] |

Synthesis and Mechanism

The most direct and logical synthesis of this compound is via the electrophilic addition of molecular bromine (Br₂) across the carbon-carbon double bond of methyl methacrylate. This reaction is a classic example of halogenation of an alkene.

Reaction Mechanism: Electrophilic Bromination

The causality behind this synthesis is the electron-rich nature of the alkene π-bond, which acts as a nucleophile, attacking the electrophilic bromine molecule. The reaction proceeds through a cyclic bromonium ion intermediate, which is then opened by a nucleophilic attack from the bromide ion (Br⁻).[8] This mechanism dictates an anti-addition stereochemistry, although for an achiral starting material like methyl methacrylate, the product is also achiral.

Caption: Mechanism of electrophilic bromination of methyl methacrylate.

Experimental Protocol: Synthesis

This protocol is adapted from established methods for the bromination of α,β-unsaturated esters.[8] It is designed as a self-validating system where the disappearance of the bromine color provides a visual cue for reaction progress.

Materials:

-

Methyl methacrylate (1.0 eq)

-

Bromine (1.05 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl methacrylate in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath. To prevent light-induced radical side reactions, wrap the flask in aluminum foil.

-

Bromine Addition: Slowly add a solution of bromine in dichloromethane to the stirred methyl methacrylate solution via the dropping funnel. Maintain the temperature at 0 °C. The characteristic reddish-brown color of bromine should disappear as it is consumed.[8]

-

Reaction Completion: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1-2 hours, or until Thin Layer Chromatography (TLC) indicates full consumption of the starting material.

-

Work-up: Quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any excess bromine. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The product can be purified by vacuum distillation if necessary.

Caption: Experimental workflow for the synthesis of the target compound.

Applications in Research and Drug Development

The utility of this compound stems from its reactive nature. While specific applications in marketed drugs are not prominent, its role as a versatile intermediate is clear.

-

Polymer Chemistry: Halogenated monomers and intermediates are crucial in polymer science. This compound can be used for the synthesis or modification of acrylic and vinyl polymers.[2] For instance, it can serve as a precursor to functionalized monomers through the elimination of HBr. A key transformation is the dehydrobromination to form Methyl α-(bromomethyl)acrylate, a valuable monomer for introducing reactive sites into polymer chains.[9]

-

Intermediate for Fine Chemicals: Vicinal dibromides are classic precursors for alkynes via double dehydrobromination. Although challenging due to the quaternary center, under strong basic conditions, this compound could potentially be converted into derivatives of methyl propiolate. Such alkynes are foundational in click chemistry and the synthesis of heterocyclic compounds.[10]

-

Scaffold for Drug Discovery: The "magic methyl" effect, where the addition of a methyl group drastically alters a molecule's pharmacological properties, is a well-known strategy in drug design.[11] While this compound itself is not a drug, it serves as a carrier of the gem-dimethyl (or related) motif, which can be incorporated into larger molecules to enhance binding affinity, improve metabolic stability by blocking sites of oxidation, or control conformation.[11] The dibromo functionality allows for subsequent nucleophilic substitutions to build molecular complexity.

Safety and Handling

Based on GHS classifications, this compound is a hazardous substance that must be handled with appropriate precautions.[1]

GHS Hazard Classification (from PubChem):

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H330: Fatal if inhaled

-

H371: May cause damage to organs

-

H410: Very toxic to aquatic life with long lasting effects

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[12]

-

Personal Protective Equipment: Wear nitrile gloves, a lab coat, and chemical safety goggles.[12][13]

-

Fire Safety: While data for this specific compound is unavailable, related bromo-esters can be flammable. Keep away from heat, sparks, and open flames. Use a dry chemical, CO₂, or alcohol-resistant foam extinguisher.[14]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its environmental toxicity, it should not be released into drains.

First Aid Measures:

-

Inhalation: If inhaled, immediately move the person to fresh air and seek urgent medical attention.[12]

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSrc. (n.d.). 2,3-Dibromo-2-methylpropionic acid methyl ester. Retrieved from [Link]

-

Rare Chemicals. (n.d.). This compound. Retrieved from [Link]

-

SIELC Technologies. (2018). This compound. Retrieved from [Link]

-

ACS Publications. (2014). Termination Mechanism in the Radical Polymerization of Methyl Methacrylate and Styrene. Macromolecules. Retrieved from [Link]

-

ChemSrc. (n.d.). 2,3-Dibromo-2-methylpropanoic acid. Retrieved from [Link]

- Google Patents. (2009). Synthetic method of 2, 3-dibromo-2-methylpropanoic acid.

-

SpectraBase. (n.d.). This compound. John Wiley & Sons, Inc. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-bromo-2-methylpropionate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). A comparative study of methyl methacrylate flame inhibition with bromine and Phosphorus dopants. Retrieved from [Link]

-

Organic Syntheses. (n.d.). METHYL α-(BROMOMETHYL)ACRYLATE. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl propanoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Polymerization Mechanism in Methyl Methacrylate–Grignard Reagent System. Retrieved from [Link]

-

Royal Society of Chemistry. (1980). Kinetics of the polymerization of methyl methacrylate initiated by butylmagnesium bromides. Journal of the Chemical Society, Faraday Transactions 1. Retrieved from [Link]

-

NIST. (n.d.). Methyl 2,3-dibromopropionate. National Institute of Standards and Technology. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl methacrylate. Retrieved from [Link]

-

ResearchGate. (n.d.). INFRARED SPECTRUM OF METHYL PROPANOATE. Retrieved from [Link]

-

MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals. Retrieved from [Link]

Sources

- 1. This compound | C5H8Br2O2 | CID 534286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239) [hmdb.ca]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. This compound | 3673-79-8 [sigmaaldrich.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. The Magic Methyl and Its Tricks in Drug Discovery and Development | MDPI [mdpi.com]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Physical and chemical properties of Methyl 2,3-dibromo-2-methylpropanoate.

An In-depth Technical Guide to Methyl 2,3-dibromo-2-methylpropanoate

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into its synthesis, reactivity, potential applications, and safety protocols, offering field-proven insights and detailed experimental methodologies.

Introduction and Molecular Overview

This compound (CAS No: 3673-79-8) is a halogenated ester with a unique structural arrangement that makes it a valuable intermediate in organic synthesis.[1] The presence of two bromine atoms on adjacent carbons, one of which is a quaternary center, alongside a methyl ester functionality, imparts a distinct reactivity profile. This guide aims to consolidate the available technical data and provide a logical framework for its utilization in a laboratory setting.

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Properties

The empirical data for this compound is somewhat limited. The following table summarizes its known properties, supplemented with data from closely related analogs where necessary.

| Property | Value | Source |

| Molecular Formula | C₅H₈Br₂O₂ | [2] |

| Molecular Weight | 259.92 g/mol | [2] |

| CAS Number | 3673-79-8 | [2] |

| IUPAC Name | This compound | [2] |

| InChIKey | GVLXNUSEDDXIGJ-UHFFFAOYSA-N | [2] |

| Form | Liquid (inferred) | |

| Boiling Point | 83-86 °C / 10 mmHg (for Methyl 2,3-dibromopropionate) | |

| Density | 1.944 g/mL at 20 °C (for Methyl 2,3-dibromopropionate) |

Spectroscopic Data:

-

¹³C NMR: Spectral data is available and can be accessed through public databases.[2]

-

Mass Spectrometry (GC-MS): The compound has been characterized by GC-MS, with fragmentation patterns available for structural confirmation.[2][3]

-

Infrared (IR) Spectroscopy: Vapor phase IR spectra have been recorded.[2]

The presence of a structurally similar compound, Methyl 2,3-dibromopropionate, in many databases necessitates careful verification of the CAS number when sourcing this chemical.[4][5][6][7][8]

Synthesis Protocol: Electrophilic Bromination

This compound is not widely commercially available, often requiring synthesis in the laboratory. A robust method for its preparation is the electrophilic addition of bromine across the double bond of methyl methacrylate. This reaction is analogous to the bromination of other α,β-unsaturated esters.[9]

Reaction Scheme:

Methyl Methacrylate + Bromine → this compound

Causality Behind Experimental Choices:

The selection of a non-polar solvent like dichloromethane facilitates the dissolution of the non-polar starting material and bromine, while also being relatively inert to the reaction conditions. The reaction is conducted at a low temperature to control the exothermicity of the bromination and to minimize the formation of side products. The dropwise addition of bromine ensures that its concentration remains low, preventing polysubstitution or other unwanted reactions. A final wash with sodium thiosulfate is critical for quenching any unreacted bromine, which is both corrosive and toxic.

Step-by-Step Experimental Protocol:

-

Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (99.9 mmol) of methyl methacrylate in 100 mL of dichloromethane.

-

Reaction Setup: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with stirring.

-

Addition of Bromine: In a dropping funnel, add 5.1 mL (15.98 g, 99.9 mmol) of bromine. Add the bromine dropwise to the stirred methyl methacrylate solution over a period of 30-45 minutes. Maintain the temperature below 10 °C throughout the addition. The disappearance of the bromine's characteristic orange-red color indicates its consumption.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional hour at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash with 50 mL of 10% aqueous sodium thiosulfate solution to remove excess bromine.[9] Subsequently, wash with 50 mL of saturated aqueous sodium bicarbonate solution and then 50 mL of brine.[9]

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by vacuum distillation.

Caption: Experimental workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its multiple reactive sites.

1. Nucleophilic Substitution: The bromine atoms are susceptible to substitution by a variety of nucleophiles. The primary bromide is expected to be more reactive towards SN2 reactions than the tertiary bromide.

2. Elimination Reactions: Treatment with a base can induce elimination of HBr to form α-bromo- or β-bromo-unsaturated esters, which are valuable intermediates for cross-coupling reactions.[10]

3. Polymer Chemistry: It has been reported as a reagent for the synthesis or modification of polymers like acrylics and vinyls.[11] Its structure suggests it could act as an initiator or a chain transfer agent in controlled radical polymerization techniques.

4. Alkylating Agent: This compound is also described as a reagent used to methylate uracil, indicating its potential as an alkylating agent in the synthesis of modified nucleosides or other biologically active molecules.[11]

Caption: Potential reaction pathways and applications of this compound.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A reliable method for analyzing the purity of this compound and for monitoring reaction progress is reverse-phase HPLC.

Protocol for HPLC Analysis:

-

Column: Newcrom R1 HPLC column.[12]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[12]

-

Detection: UV detection at an appropriate wavelength (e.g., 210 nm).

-

Notes: This method is scalable and can be adapted for preparative separation to isolate impurities.[12]

Safety, Handling, and Storage

Hazard Identification:

This compound is classified as a hazardous substance.[2]

-

GHS Hazard Statements:

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[13]

-

Skin Protection: Wear impervious, flame-resistant protective clothing and gloves.[13]

-

Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[13][14] Work should be conducted in a well-ventilated area or a chemical fume hood.[14]

Handling and Storage:

-

Keep the container tightly closed and store in a cool, well-ventilated place.[13][15]

-

Keep away from heat, sparks, open flames, and other ignition sources.[13][14]

-

Ground and bond container and receiving equipment to prevent static discharges.[13][16]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[13][15]

-

Wash hands and any exposed skin thoroughly after handling.[14]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[13][15]

Conclusion

This compound is a highly functionalized and reactive molecule with considerable potential in organic synthesis, polymer chemistry, and as an alkylating agent. While detailed information on this specific compound is not abundant, this guide provides a solid foundation for its synthesis, handling, and application by leveraging data from its structural analogs and established chemical principles. Due to its hazardous nature, strict adherence to safety protocols is mandatory when working with this compound.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2,3-dibromopropionate. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Methyl 2,3-dibromopropionate. Retrieved from [Link]

- Google Patents. (n.d.). CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid.

-

Organic Syntheses. (2012). Synthesis of Cyclobutarenes by Palladium-Catalyzed C(sp3)-H Bond Arylation: Preparation of Methyl 7-Methylbicyclo[4.2.0]Octa-1,3,5-Triene-7-Carboxylate. Org. Synth., 89, 510-518. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound | 3673-79-8 [sigmaaldrich.com]

- 2. This compound | C5H8Br2O2 | CID 534286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. Methyl 2,3-dibromopropionate | C4H6Br2O2 | CID 95428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 2,3-dibromopropionate (CAS 1729-67-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. parchem.com [parchem.com]

- 7. Methyl 2,3-dibromo propionate (1729-67-5) at Nordmann - nordmann.global [nordmann.global]

- 8. Methyl 2,3-dibromopropionate [webbook.nist.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 3D-DAA67379 - methyl-23-dibromo-2-methylpropanoate [cymitquimica.com]

- 12. This compound | SIELC Technologies [sielc.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to Methyl 2,3-dibromo-2-methylpropanoate: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of Methyl 2,3-dibromo-2-methylpropanoate, a halogenated ester with significant potential in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development and polymer science, this document delves into the compound's molecular structure, nomenclature, synthesis, and reactivity, underpinned by field-proven insights and authoritative references.

Molecular Structure and Nomenclature

This compound is a vicinal dibromide ester. Its structure is characterized by a propanoate backbone with bromine atoms attached to the C2 and C3 positions, a methyl group at the C2 position, and a methyl ester functionality.

IUPAC Name: this compound[1]

Synonyms: 2,3-Dibromo-2-methylpropionic acid methyl ester, Methyl alpha,beta-dibromoisobutyrate[1]

Chemical Formula: C₅H₈Br₂O₂[1]

The presence of two bromine atoms on adjacent carbons (a vicinal arrangement) is a key structural feature that dictates much of the compound's reactivity, particularly its propensity for elimination reactions. The quaternary carbon at the C2 position, bonded to a bromine atom, a methyl group, a bromomethyl group, and a carboxyl group, introduces steric hindrance that influences its reaction pathways.

Structural Representation:

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and spectroscopic properties is paramount for its application in research and development. The following table summarizes key data for this compound.

| Property | Value | Source |

| Molecular Weight | 259.92 g/mol | [1] |

| CAS Number | 3673-79-8 | [1] |

| Appearance | Liquid (predicted) | |

| Boiling Point | Not available | |

| Density | Not available |

Spectroscopic Characterization:

Spectroscopic data is crucial for the unambiguous identification and purity assessment of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl ester protons, the methyl group protons at the C2 position, and the diastereotopic protons of the bromomethyl group at the C3 position.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the ester, the quaternary carbon at C2, the bromomethyl carbon at C3, the methyl carbon at C2, and the methoxy carbon of the ester.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester functional group, typically in the range of 1735-1750 cm⁻¹. Other significant peaks will include C-H stretching and bending vibrations, as well as C-Br stretching absorptions.[1]

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a dibrominated compound due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). The molecular ion peak and fragmentation patterns can be used to confirm the molecular weight and structure.[1]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process starting from readily available precursors: the bromination of methacrylic acid followed by esterification.

Step 1: Synthesis of 2,3-dibromo-2-methylpropanoic acid

This step involves the electrophilic addition of bromine across the double bond of methacrylic acid. The reaction proceeds readily in an aqueous medium, offering a greener alternative to traditional methods that use chlorinated solvents.[2]

Reaction Scheme:

Experimental Protocol:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, charge methacrylic acid and water (a 1:1 to 1:8 mass ratio is effective).[2]

-

Heat the aqueous solution of methacrylic acid to a temperature between 50-100°C with vigorous stirring.[2]

-

Slowly add bromine (1 to 1.5 molar equivalents) to the reaction mixture via the dropping funnel over a period of 30-60 minutes.[2]

-

Maintain the reaction temperature and continue stirring for 1-5 hours to ensure the reaction goes to completion.[2]

-

Upon completion, cool the reaction mixture to induce crystallization of the 2,3-dibromo-2-methylpropanoic acid.

-

Isolate the solid product by filtration, wash with cold water, and dry under vacuum.

Caption: Synthesis workflow for this compound.

Step 2: Esterification of 2,3-dibromo-2-methylpropanoic acid

The carboxylic acid intermediate is then converted to the corresponding methyl ester via Fischer esterification.

Reaction Scheme:

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-dibromo-2-methylpropanoic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by vacuum distillation or column chromatography.

Reactivity and Synthetic Applications

The chemical behavior of this compound is primarily dictated by the two bromine atoms, which are good leaving groups. This makes the molecule a valuable precursor for a variety of synthetic transformations.

Elimination Reactions:

Vicinal dibromides are classical precursors for the synthesis of alkenes and alkynes through dehalogenation reactions.

-

Dehydrobromination: Treatment with a base can lead to the elimination of one equivalent of hydrogen bromide (HBr) to form a vinyl bromide. These vinyl bromides are versatile intermediates for cross-coupling reactions such as Suzuki, Stille, and Heck couplings.

-

Debromination: Reaction with reducing agents like zinc dust or iodide ions can induce the elimination of both bromine atoms to form an alkene. This reaction is often stereospecific.

Nucleophilic Substitution:

The bromine atoms can be displaced by various nucleophiles, although steric hindrance at the C2 position may influence the reaction rate and mechanism.

Applications in Polymer Chemistry:

Halogenated monomers and initiators play a crucial role in polymer synthesis. This compound and its derivatives can be used in the following ways:

-

Monomer Synthesis: Through elimination reactions, it can be converted into functionalized acrylic monomers, which can then be polymerized.

-

Initiator for Controlled Radical Polymerization: The carbon-bromine bonds can be utilized to initiate atom transfer radical polymerization (ATRP), allowing for the synthesis of well-defined polymers with controlled molecular weights and architectures. For instance, related compounds like 2-bromo-2-methylpropionic acid are used to create ATRP initiators.[3]

Use as an Alkylating Agent:

This compound has been described as a reagent for the methylation of uracil, indicating its potential as an alkylating agent in the synthesis of modified nucleosides and other heterocyclic compounds.[4]

Safety and Handling

-

Inhalation: May be harmful if inhaled.

-

Skin Contact: May cause skin irritation.

-

Eye Contact: May cause serious eye irritation.

-

Ingestion: May be harmful if swallowed.

In case of exposure, seek immediate medical attention. Spills should be cleaned up promptly using appropriate absorbent materials.

Conclusion

This compound is a versatile and highly functionalized molecule with significant potential as a building block in organic synthesis. Its straightforward preparation from inexpensive starting materials and the reactivity imparted by the vicinal dibromide functionality make it an attractive intermediate for the synthesis of a wide range of compounds, from novel polymers to potentially bioactive molecules. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in a research and development setting.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2009). CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid.

Sources

- 1. This compound | C5H8Br2O2 | CID 534286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid - Google Patents [patents.google.com]

- 3. 2-Bromo-2-methylpropionic acid | 2052-01-9 [chemicalbook.com]

- 4. 3D-DAA67379 - methyl-23-dibromo-2-methylpropanoate [cymitquimica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic data for Methyl 2,3-dibromo-2-methylpropanoate (NMR, IR, MS).

An In-Depth Spectroscopic Guide to Methyl 2,3-dibromo-2-methylpropanoate

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, a halogenated ester of interest in synthetic chemistry and potentially in drug development scaffolds. As complete experimental spectra are not available in all public databases, this guide combines available experimental mass spectrometry data with expertly predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. The focus is on the causal relationships between the molecular structure and its spectroscopic signatures, providing a robust framework for the characterization of this and similar molecules.

Molecular Structure and Spectroscopic Overview

This compound (C₅H₈Br₂O₂) is a saturated ester containing two bromine atoms. Its structural confirmation relies on a combination of spectroscopic techniques, each providing unique insights into its molecular framework.

-

NMR Spectroscopy (¹H and ¹³C): Elucidates the carbon-hydrogen framework, revealing the number of unique proton and carbon environments, their connectivity, and chemical surroundings.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, primarily the ester carbonyl group (C=O) and carbon-bromine bonds (C-Br).

-

Mass Spectrometry (MS): Determines the molecular weight and provides information on the fragmentation pattern, which can be used to deduce the molecular structure.

Molecular Structure of this compound

A 2D representation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, we can map out the carbon and hydrogen skeleton of a molecule.

Experimental Protocol: NMR Data Acquisition

A rigorous and well-defined protocol is essential for acquiring high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), which is an excellent solvent for this type of compound and has a well-defined residual solvent peak for referencing.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Shim the magnetic field to ensure homogeneity and optimal resolution.

-

Tune and match the probe for the ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Accumulate a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Predicted ¹H NMR Spectral Data

Based on the structure, three distinct proton signals are expected. The chemical shifts are influenced by the electronegativity of the neighboring bromine atoms and the ester group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.9 - 4.2 | Singlet | 2H | -CH₂Br | Protons on a carbon adjacent to a bromine atom are significantly deshielded. |

| ~ 3.8 | Singlet | 3H | -OCH₃ | Protons of the methyl ester group typically appear in this region. |

| ~ 2.0 | Singlet | 3H | -C(Br)CH₃ | The methyl group attached to the quaternary carbon is deshielded by the adjacent bromine and carbonyl group. |

Interpretation of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is remarkably simple due to the absence of proton-proton coupling. Each signal is expected to be a singlet.

-

The -CH₂Br protons are expected to be the most downfield of the aliphatic protons due to the direct attachment to a carbon bearing a highly electronegative bromine atom.

-

The methyl ester protons (-OCH₃) will appear in their characteristic region, slightly downfield due to the influence of the adjacent oxygen atom.

-

The methyl group on the quaternary carbon (-C(Br)CH₃) is also deshielded, but to a lesser extent than the -CH₂Br protons.

The integration of the signals (2H:3H:3H) would provide definitive confirmation of the number of protons in each unique chemical environment, validating the proposed structure.

Predicted ¹³C NMR Spectral Data

Five distinct signals are anticipated in the proton-decoupled ¹³C NMR spectrum, corresponding to the five carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 168 - 172 | C=O | The carbonyl carbon of an ester is highly deshielded and appears significantly downfield. |

| ~ 55 - 65 | -C(Br)CH₃ | The quaternary carbon is deshielded by two bromine atoms and a carbonyl group. |

| ~ 52 - 55 | -OCH₃ | The carbon of the methyl ester group is in a typical range for such functionalities. |

| ~ 35 - 45 | -CH₂Br | The carbon atom bonded to a bromine is shifted downfield. |

| ~ 25 - 35 | -C(Br)CH₃ | The methyl carbon attached to the quaternary center. |

Interpretation of the Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides a clear carbon fingerprint of the molecule.

-

The carbonyl carbon (C=O) is the most deshielded and will appear at the lowest field, confirming the presence of the ester functional group.

-

The quaternary carbon is expected to be significantly downfield due to the cumulative electron-withdrawing effects of the two attached bromine atoms and the carbonyl group.

-

The remaining carbons, the methyl ester carbon (-OCH₃) , the brominated methylene carbon (-CH₂Br) , and the methyl carbon (-C(Br)CH₃) , will appear at chemical shifts consistent with their respective electronic environments.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation:

-

For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Alternatively, a solution in a solvent like chloroform can be prepared and analyzed in a solution cell.

-

-

Data Acquisition:

-

Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Typically, spectra are collected over the range of 4000 to 400 cm⁻¹.

-

A background spectrum of the salt plates (or the solvent) should be taken and subtracted from the sample spectrum.

-

Predicted IR Absorption Data

The IR spectrum will be dominated by absorptions corresponding to the ester functional group and the carbon-bromine bonds.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 1740 | C=O stretch | Ester |

| ~ 1250 - 1100 | C-O stretch | Ester |

| ~ 700 - 500 | C-Br stretch | Alkyl halide |

| ~ 2950 - 3000 | C-H stretch | Alkane |

Interpretation of the Predicted IR Spectrum

-

C=O Stretch: A strong, sharp absorption peak around 1740 cm⁻¹ is the most characteristic signal for a saturated ester[1]. Its presence is a key indicator of the ester functionality.

-

C-O Stretches: One or more strong bands in the 1250-1100 cm⁻¹ region will correspond to the C-O single bond stretching vibrations of the ester group[1].

-

C-Br Stretch: The presence of one or more bands in the lower frequency "fingerprint" region, typically between 700 and 500 cm⁻¹, would be indicative of the carbon-bromine bonds. The exact position can be complex due to coupling with other vibrations.

-

C-H Stretches: Absorptions just below 3000 cm⁻¹ will confirm the presence of sp³-hybridized C-H bonds.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecular ion.

Experimental Protocol: GC-MS Data Acquisition

-

Sample Introduction:

-

A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into a gas chromatograph (GC).

-

The GC separates the components of the sample, and the eluent is directed into the ion source of the mass spectrometer.

-

-

Ionization:

-

Electron ionization (EI) is a common method where the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to lose an electron and form a positively charged molecular ion (M⁺•).

-

-

Mass Analysis and Detection:

-

The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

-

A detector records the abundance of each ion.

-

Experimental Mass Spectrometry Data

The following key fragment ions have been reported for this compound in the PubChem database[2].

| m/z | Relative Intensity |

| 69 | 99.99 |

| 59 | 79.20 |

| 179 | 76.60 |

| 100 | 45.40 |

| 153 | 22.00 |

Interpretation of the Mass Spectrum and Fragmentation Pathway

The molecular weight of this compound is 259.92 g/mol . Due to the presence of two bromine atoms, the molecular ion peak would appear as a characteristic cluster of peaks at m/z 258 (²⁷⁹Br), 260 (¹⁷⁹Br, ¹⁸¹Br), and 262 (²⁸¹Br) with a relative intensity ratio of approximately 1:2:1. This cluster is often of low intensity or absent in the EI spectra of bromoalkanes.

The observed fragments can be rationalized as follows:

-

m/z 179: This likely corresponds to the loss of one bromine atom (•Br) from the molecular ion. The presence of a corresponding peak at m/z 181 would confirm that this fragment still contains one bromine atom.

-

m/z 153: This could arise from the loss of the methoxycarbonyl group (•COOCH₃, 59 u) from the dibrominated fragment.

-

m/z 100: This fragment is not immediately obvious and may result from a more complex rearrangement.

-

m/z 69: A common fragment in organic mass spectrometry, often corresponding to C₅H₉⁺ or a similar fragment.

-

m/z 59: This is a very common and diagnostically important fragment for methyl esters, corresponding to the methoxycarbonyl cation, [CH₃OC=O]⁺.

Proposed Fragmentation Pathway

A simplified proposed fragmentation for this compound.

Conclusion

This guide provides a detailed spectroscopic analysis of this compound. By combining available experimental mass spectrometry data with expertly predicted ¹H NMR, ¹³C NMR, and IR spectra, a comprehensive understanding of the molecule's structural characteristics can be achieved. The presented protocols and interpretations offer a valuable resource for researchers in synthetic chemistry and drug development, enabling the confident identification and characterization of this and structurally related compounds.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved January 17, 2026, from [Link]

-

Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved January 17, 2026, from [Link]

Sources

Reaction mechanism of vicinal dibromides with nucleophiles.

An In-Depth Technical Guide to the Reaction Mechanisms of Vicinal Dibromides with Nucleophiles

Authored by: Gemini, Senior Application Scientist

Abstract

Vicinal dibromides, organic compounds bearing bromine atoms on adjacent carbons, are versatile intermediates in synthetic chemistry. Their reactions with nucleophiles are pivotal for the stereospecific synthesis of alkenes and alkynes, and a thorough understanding of the underlying mechanisms is crucial for researchers and drug development professionals. This guide provides an in-depth analysis of the predominant reaction pathways—elimination and substitution—governing the interaction of vicinal dibromides with various nucleophiles. We will explore the stereochemical intricacies of these transformations, the factors dictating the reaction outcome, and provide field-proven experimental protocols.

Introduction: The Dichotomous Reactivity of Vicinal Dibromides

Vicinal dibromides are typically synthesized via the electrophilic addition of bromine to an alkene.[1][2][3] This process often proceeds through a cyclic bromonium ion intermediate, leading to a stereospecific anti-addition of the bromine atoms.[1][3][4] The resulting 1,2-dibromoalkanes are susceptible to reaction with nucleophiles, primarily through two competing pathways: bimolecular elimination (E2) and nucleophilic substitution (SN2). The preferred pathway is dictated by a confluence of factors including the structure of the dibromide, the nature of the nucleophile, the solvent, and the temperature.

The Predominant Pathway: E2 Elimination and its Stereochemical Imperatives

The most common reaction of vicinal dibromides with nucleophiles that are also strong bases is the E2 elimination, leading to the formation of an alkene. This reaction is a concerted process where the nucleophile abstracts a proton, and the leaving group departs simultaneously, resulting in the formation of a double bond.

The Anti-Periplanar Requirement

A critical stereoelectronic requirement for the E2 elimination of vicinal dibromides is that the two bromine atoms must be in an anti-periplanar conformation.[5][6] This alignment allows for the smooth overlap of the developing p-orbitals to form the new π-bond as the C-Br bonds are broken.[5][6] This geometric constraint has profound implications for the stereochemical outcome of the reaction.

Figure 1: E2 dehalogenation of a vicinal dibromide.

Stereospecificity of the Reaction

The requirement for an anti-periplanar arrangement makes the E2 dehalogenation of vicinal dibromides a stereospecific reaction. This means that different stereoisomers of the starting material will yield different stereoisomers of the product.[7][8][9]

-

Meso-dibromides will eliminate to form the (E)-alkene.

-

Racemic (d,l)-dibromides will eliminate to form the (Z)-alkene.

This stereospecificity is a powerful tool in organic synthesis, allowing for the controlled formation of specific alkene isomers.

| Starting Material Stereoisomer | Required Conformation for E2 | Product Alkene Isomer |

| meso-2,3-Dibromobutane | anti-periplanar | (E)-2-Butene |

| (d,l)-2,3-Dibromobutane | anti-periplanar | (Z)-2-Butene |

| Table 1: Stereochemical outcome of the E2 dehalogenation of 2,3-dibromobutane. |

Experimental Protocol: Dehalogenation with Iodide Ions

A classic example of an E2 dehalogenation is the reaction of a vicinal dibromide with sodium iodide in acetone.[10][11] Iodide is a good nucleophile and a relatively weak base, but it effectively induces dehalogenation. The reaction is thought to proceed via an initial SN2 attack of iodide on one of the bromine-bearing carbons, displacing a bromide ion. The resulting iodo-bromo intermediate then undergoes a rapid E2 elimination.

Step-by-Step Methodology:

-

Dissolution: Dissolve the vicinal dibromide (1 equivalent) in acetone in a round-bottom flask equipped with a reflux condenser.

-

Reagent Addition: Add a solution of sodium iodide (2.2 equivalents) in acetone to the flask.

-

Reaction: Heat the mixture to reflux for a specified time (typically 2-4 hours), monitoring the reaction progress by TLC.

-

Workup: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether).

-

Purification: Wash the combined organic layers with aqueous sodium thiosulfate solution to remove any remaining iodine, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alkene.

-

Analysis: Purify the crude product by distillation or column chromatography and characterize by spectroscopic methods (NMR, IR, GC-MS).

Reductive Dehalogenation with Metals

Metals, particularly zinc dust, are also highly effective reagents for the dehalogenation of vicinal dibromides to form alkenes.[12][13][14][15] This reaction is a reductive elimination.

Mechanism with Zinc

The reaction with zinc is believed to proceed through the formation of an organozinc intermediate.[13][15] The zinc metal undergoes oxidative addition to one of the C-Br bonds. This is followed by an internal elimination to form the alkene and zinc bromide.

Figure 2: Workflow for zinc-mediated dehalogenation.

Experimental Protocol: Zinc-Mediated Dehalogenation

Step-by-Step Methodology:

-

Activation of Zinc: In a fume hood, wash zinc dust with dilute hydrochloric acid, followed by water, ethanol, and finally diethyl ether to activate its surface. Dry the activated zinc dust under vacuum.

-

Reaction Setup: Suspend the activated zinc dust (2-3 equivalents) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.[10]

-

Substrate Addition: Add the vicinal dibromide (1 equivalent) to the zinc suspension, either neat or as a solution in the reaction solvent.

-

Reaction Conditions: Stir the mixture vigorously at room temperature or with gentle heating. The reaction is often exothermic. Monitor the reaction by TLC or GC.

-

Workup: Upon completion, filter the reaction mixture to remove excess zinc and zinc salts. Dilute the filtrate with water and extract with an organic solvent.

-

Purification and Analysis: Wash the organic extract, dry it, and concentrate it to obtain the crude alkene. Purify and characterize the product as described previously.

Nucleophilic Substitution: A Competing Pathway

While elimination is the dominant pathway, nucleophilic substitution can also occur, particularly with nucleophiles that are weak bases. In these reactions, one or both bromine atoms are replaced by the nucleophile.

SN2 Mechanism

A direct SN2 displacement of one of the bromine atoms can occur. However, the presence of the adjacent bromine atom can sterically hinder the backside attack required for an SN2 reaction.[16] Furthermore, the electron-withdrawing nature of the neighboring bromine can decrease the nucleophilicity of the carbon atom.

Neighboring Group Participation

The reaction can be complicated by neighboring group participation, where the adjacent bromine atom acts as an internal nucleophile, forming a bridged bromonium ion intermediate, similar to that seen in the bromination of alkenes.[1][17] The external nucleophile then attacks this intermediate, leading to a net retention of stereochemistry at one center and inversion at the other.

Figure 3: A possible SN2 pathway.

Factors Governing the Elimination vs. Substitution Competition

The outcome of the reaction of a vicinal dibromide with a nucleophile is a delicate balance between the E2 and SN2 pathways. Understanding the factors that influence this balance is key to controlling the product distribution.

| Factor | Favors E2 Elimination | Favors SN2 Substitution |

| Nucleophile/Base | Strong, sterically hindered bases (e.g., t-BuOK) | Good nucleophiles that are weak bases (e.g., I⁻, CN⁻, N₃⁻) |

| Substrate Structure | More substituted carbons (Zaitsev's rule may apply in some dehydrobrominations) | Less sterically hindered carbons (primary > secondary) |

| Solvent | Less polar aprotic solvents | Polar aprotic solvents (e.g., DMSO, DMF) |

| Temperature | Higher temperatures | Lower temperatures |

| Table 2: Conditions favoring E2 vs. SN2 reactions. |

Applications in Organic Synthesis

The reactions of vicinal dibromides are of considerable synthetic utility.

-

Alkene Synthesis: As detailed above, dehalogenation is a reliable method for synthesizing alkenes with specific stereochemistry.[18]

-

Alkyne Synthesis: Vicinal dibromides can be subjected to a double dehydrobromination using a very strong base, such as sodium amide (NaNH₂), to yield alkynes.[19][20][21][22] This is a two-step elimination process.

Conclusion

The reaction of vicinal dibromides with nucleophiles is a cornerstone of synthetic organic chemistry. The predominant pathway is typically an E2 elimination, which proceeds with a high degree of stereospecificity due to the requirement for an anti-periplanar transition state. This allows for the controlled synthesis of either (E) or (Z)-alkenes from the appropriate diastereomer of the starting dibromide. Reductive dehalogenation with metals like zinc provides an alternative route to alkenes. While nucleophilic substitution is a possible side reaction, it is generally less favored. By carefully selecting the nucleophile, solvent, and reaction temperature, chemists can effectively control the reaction outcome, making the reactions of vicinal dibromides a versatile tool in the synthesis of complex organic molecules.

References

- Vertex AI Search. (n.d.). Alkene Bromination with Br₂: Bromonium-Ion Anti Addition to Vicinal Dibromides.

- YouTube. (2020, October 24). Alkenes preparation: Debromination of Vicinal Dibromides.

- Filo. (2025, August 4). In the preparation of alkenes, treatment of vicinal dihalides with zinc metal helps in the removal of what?.

- Organic Chemistry Portal. (n.d.). Alkene synthesis by reductive elimination.

- Chemistry Steps. (n.d.). Antiperiplanar.

- Proprep. (n.d.). Outline the mechanism for bromination of alkenes and its significance in the synthesis of vicinal dibromides.

- Master Organic Chemistry. (n.d.). Bromination of alkenes with Br2 to give dibromides.

- Chemistry Stack Exchange. (2016, August 24). Dehalogenation of vicinal dihalides.

- Vedantu. (n.d.). Explain the preparation of alkenes from vicinal dihalides class 11 chemistry CBSE.

- Chemistry LibreTexts. (2023, July 21). 2.9: The Mechanism of the E2 Reaction.

- Chemistry Steps. (n.d.). Stereospecificity of E2 Elimination Reactions.

- Scribd. (n.d.). DPA - Dehalogenation of Vicinal Dihalides.

- University of Calgary. (n.d.). Ch5: E2 stereochemistry.

- Chemistry LibreTexts. (2021, December 15). 10.4: Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes.

- Chemistry LibreTexts. (2023, January 22). Reactions of Dihalides.

- Master Organic Chemistry. (2013, June 11). Alkenes To Alkynes Via Halogenation And Elimination Reactions.

- Chemistry LibreTexts. (2024, March 24). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides.

- Chemistry LibreTexts. (2024, September 23). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides.

- Organic Chemistry. (n.d.). 9.2 Preparation of Alkynes: Elimination Reactions of Dihalides.

- Chemguide. (n.d.). What is nucleophilic substitution?.

- Chemistry LibreTexts. (2022, September 24). 11.9: The E2 Reaction and Cyclohexane Conformation.

- Chemistry LibreTexts. (2023, January 22). Stereochemistry of the E2 Reaction.

- Khan Academy. (n.d.). E2 elimination: Stereospecificity (video).

- ECHEMI. (n.d.). Dehalogenation of vicinal dihalides.

- Chemistry Steps. (n.d.). Reaction of Alkenes with Bromine.

- Chemistry LibreTexts. (2023, January 22). NS14. Stereochemistry in Elimination.

- Chemistry Stack Exchange. (2019, January 15). Why does d/l-2,3-dibromobutane on reaction with NaI/acetone give cis-2-butene?.

Sources

- 1. orgosolver.com [orgosolver.com]

- 2. proprep.com [proprep.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Antiperiplanar - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Stereospecificity of E2 Elimination Reactions - Chemistry Steps [chemistrysteps.com]

- 8. Khan Academy [khanacademy.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. scribd.com [scribd.com]

- 12. In the preparation of alkenes, treatment of vicinal dihalides with zinc m.. [askfilo.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. Explain the preparation of alkenes from vicinal dihalides class 11 chemistry CBSE [vedantu.com]

- 15. echemi.com [echemi.com]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. Reaction of Alkenes with Bromine - Chemistry Steps [chemistrysteps.com]

- 18. Alkene synthesis by reductive elimination [organic-chemistry.org]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. 9.2 Preparation of Alkynes: Elimination Reactions of Dihalides – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 22. chem.libretexts.org [chem.libretexts.org]

Theoretical Frameworks for Assessing the Reactivity of Halogenated Propanoates

An In-Depth Technical Guide:

This guide provides a comprehensive exploration of the theoretical and computational methodologies used to investigate the reactivity of halogenated propanoates. Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple protocols to elucidate the underlying principles that govern experimental design and interpretation in computational chemistry. We will dissect the causal relationships between molecular structure, solvent environment, and reaction outcomes, offering a self-validating framework for predictive analysis.

Introduction: The Significance of Halogenated Propanoates

Halogenated organic compounds are cornerstones of modern chemical and pharmaceutical sciences. The incorporation of halogens into a molecular scaffold can profoundly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making them indispensable tools in drug design.[1][2] Halogenated propanoates, as a specific subclass, serve as versatile synthetic intermediates and are present in various bioactive molecules and environmental compounds.

Understanding their reactivity is paramount for predicting synthetic pathways, degradation mechanisms, and potential toxicity. Theoretical and computational studies offer a powerful lens through which to examine these processes at a molecular level, providing insights that are often inaccessible through experimental methods alone. This guide details the application of such theoretical studies to unravel the complex reactivity patterns of these molecules.

Core Computational Methodologies: The Scientist's Toolkit

The selection of a computational method is a critical decision dictated by the specific scientific question, the desired accuracy, and available computational resources. The goal is not merely to calculate a number, but to choose a method that accurately models the underlying physics of the reaction.

Quantum Mechanics (QM) Methods

QM methods are essential for detailed mechanistic investigations, allowing for the explicit calculation of electron distribution, bond energies, and the potential energy surfaces of reactions.

-

High-Level Ab Initio Methods: Techniques like Coupled Cluster (CCSD(T)) and Møller-Plesset perturbation theory (MP2) provide the "gold standard" for accuracy in describing noncovalent interactions, such as halogen bonding, and for calculating reaction barriers with high precision.[3] However, their high computational cost typically limits their application to smaller model systems.

-

Density Functional Theory (DFT): DFT represents the workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational expense. Functionals like B3LYP are commonly used to explore reaction coordinates and transition states for molecules the size of halogenated propanoates.[4][5] DFT is particularly effective for mapping out entire reaction pathways, including substitution (SN1/SN2), elimination (E1/E2), and radical-mediated processes.[6]

Quantitative Structure-Activity Relationship (QSAR)

When the goal is to predict the reactivity or toxicity of a large set of related compounds, QSAR provides an efficient alternative to intensive QM calculations. QSAR models establish a statistical correlation between chemical structure descriptors and an observable property, such as a reaction rate constant.[7]

-

Descriptor-Based Models: These models use readily available or computationally inexpensive descriptors (e.g., orbital energies like ELUMO, molecular volume, partition coefficients) to predict reactivity.[5][7] They are invaluable for high-throughput screening and risk assessment of environmental contaminants.[8][9]

-

Transition State QSAR: This more sophisticated approach uses quantum chemically calculated activation energies for a proposed reaction mechanism as the primary descriptor. This method provides predictions that are grounded in the physical mechanism of the reaction, corroborating the assumed pathway.[7]

Experimental Protocol: A Self-Validating QM Workflow

A robust theoretical protocol ensures that the results are reproducible and physically meaningful. The following outlines a standard workflow for investigating a reaction mechanism, such as dehalogenation.

-

Geometry Optimization of Reactants and Products:

-

Step 1a: Construct the 3D structures of the halogenated propanoate reactant and the expected products.

-

Step 1b: Perform a full geometry optimization using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G**). This locates the minimum energy conformation for each species.

-

Step 1c: Verify that the optimized structures are true minima by performing a frequency calculation. The absence of imaginary frequencies confirms a stable point on the potential energy surface.

-

-

Transition State (TS) Searching:

-

Step 2a: Propose an initial guess for the transition state structure based on the reaction mechanism (e.g., for an SN2 reaction, the nucleophile approaching the carbon center from the backside of the leaving group).

-

Step 2b: Use a TS search algorithm (e.g., QST2/QST3 or an eigenvector-following method) to locate the first-order saddle point connecting reactants and products.

-

Step 2c: Perform a frequency calculation on the TS structure. A valid transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

-

-

Reaction Pathway Confirmation:

-

Step 3a: Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the optimized TS.

-

Step 3b: The IRC calculation should connect the transition state to the previously optimized reactant and product minima, confirming that the identified TS is indeed the correct one for the reaction of interest.

-

-

Energy Calculation and Analysis:

-

Step 4a: Perform single-point energy calculations on the optimized structures (reactants, TS, products) using a larger, more accurate basis set to refine the electronic energies.

-

Step 4b: Calculate the activation energy (Ea = ETS - EReactants) and the overall reaction energy (ΔE = EProducts - EReactants). These values provide quantitative insights into the reaction's kinetics and thermodynamics.

-

Caption: A standard workflow for computational reaction mechanism analysis.

Key Reaction Mechanisms and Influencing Factors

The reactivity of halogenated propanoates is dominated by substitution, elimination, and dehalogenation reactions. Theoretical studies are instrumental in dissecting the competition between these pathways.

Nucleophilic Substitution (SN1 and SN2)

Nucleophilic substitution is a fundamental reaction for alkyl halides. The operative mechanism, SN1 or SN2, is highly sensitive to the structure of the propanoate, the nature of the nucleophile, and the solvent.

-

SN2 Mechanism: A single-step (concerted) process where the nucleophile attacks the carbon atom, displacing the halogen leaving group from the opposite side. This pathway is favored for primary and less-hindered secondary carbons. Polar aprotic solvents (e.g., DMSO, acetonitrile) accelerate SN2 reactions because they solvate the cation of the nucleophilic salt but leave the anion relatively "naked" and more reactive.[10][11]

-

SN1 Mechanism: A two-step process involving the formation of a carbocation intermediate after the leaving group departs. This pathway is favored for tertiary carbons that can form stable carbocations. Polar protic solvents (e.g., water, alcohols) are crucial for SN1 reactions as they effectively stabilize both the carbocation intermediate and the departing halide anion through strong dipole interactions and hydrogen bonding.[12][13]

Elimination (E1 and E2)

Elimination reactions, also known as dehydrohalogenation, compete with substitution and lead to the formation of alkenes.[14]

-

E2 Mechanism: A concerted, single-step reaction where a base removes a proton from a carbon adjacent to the leaving group, which departs simultaneously. This is favored by strong, sterically hindered bases (e.g., potassium tert-butoxide).[15] Computational modeling can predict the stereochemical outcome (anti-coplanar arrangement) and the regioselectivity (Zaitsev vs. Hofmann product).

-

E1 Mechanism: A two-step process that proceeds through the same carbocation intermediate as the SN1 reaction. It is favored by weak bases and conditions that promote carbocation formation (polar protic solvents).[14]

Caption: Competing SN2 and E2 pathways for a halogenated propanoate.

Dehalogenation Reactions

Dehalogenation involves the cleavage of the carbon-halogen bond and is a critical process in both organic synthesis and environmental remediation.[16] Theoretical studies can quantify the factors governing this process.

-

Bond Dissociation Energy (BDE): The rate of dehalogenation is inversely related to the strength of the C-X bond. Computational chemistry allows for the precise calculation of BDEs, confirming the experimental trend that reactivity increases down the halogen group.[16]

| Bond | Bond Dissociation Energy (kJ/mol) | Relative Reactivity Trend |

| H₃C—F | 452 | Lowest |

| H₃C—Cl | 351 | Moderate |

| H₃C—Br | 293 | High |

| H₃C—I | 234 | Highest |

| Table 1: Carbon-halogen bond dissociation energies, which dictate the ease of homolytic cleavage in radical dehalogenation reactions. Data sourced from[16]. |

-

Mechanisms: Dehalogenation can proceed through various pathways, including reductive hydrogenolysis (replacement of C-X with C-H) or radical chain reactions.[16] Quantum mechanical modeling can elucidate the transition states and intermediates for each potential pathway, identifying the most energetically favorable route under specific conditions.[17]

The Role of Solvent: A Deeper Look

As highlighted above, the solvent is not a passive medium but an active participant that can dictate the reaction mechanism.[13]

-

Polar Protic Solvents (e.g., H₂O, CH₃OH): These solvents excel at stabilizing charged species (ions and polar transition states) through hydrogen bonding.[10] This dramatically accelerates reactions with ionic intermediates, such as SN1 and E1.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents possess large dipole moments but lack acidic protons. They stabilize cations well but poorly solvate anions, leaving them highly nucleophilic. This makes them ideal for promoting SN2 reactions.[11]

-

Nonpolar Solvents: These solvents are generally poor choices for reactions involving charged nucleophiles or intermediates due to their inability to stabilize these species.

Theoretical models can explicitly account for solvent effects through either implicit continuum models (which treat the solvent as a uniform dielectric) or explicit models (where individual solvent molecules are included in the QM calculation), allowing for a quantitative prediction of how solvent choice will alter reaction barriers.

Conclusion and Future Outlook

Theoretical studies provide an indispensable framework for understanding and predicting the reactivity of halogenated propanoates. By combining high-level quantum mechanical calculations with efficient QSAR models, researchers can dissect complex reaction mechanisms, quantify the influence of structural and environmental factors, and rationally design synthetic routes or predict degradation pathways. As computational power continues to grow, so too will the accuracy and scope of these theoretical investigations, further cementing their role as a cornerstone of modern chemical research and development in the pharmaceutical and environmental sciences.

References

- Schuurmann, G., & Cossi, M. (1998). Predicting reductive transformation rates of halogenated aliphatic compounds using different QSAR approaches. PubMed.

- Unacademy. (n.d.). Learn About the Chemical Reactivity of Propane with Halogen. Unacademy.

- Michigan State University Department of Chemistry. (n.d.). Alkane Reactivity. MSU Chemistry.

- Scholfield, M. R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.

- Hsieh, H. N., & Mukherjee, S. (n.d.). A QSAR model for desorption of halogenated aliphatics from biosolids. New Jersey Institute of Technology.

- Morozov, I. I., et al. (2023). Reactions of Halogenated Acetic and Propionic Acids with Fluorine Atoms. Russian Journal of Physical Chemistry B.

- LibreTexts. (2022). 4.7: Solvent Effects. Chemistry LibreTexts.

- National Institutes of Health. (2025).

- Wikipedia. (n.d.).

- Wikipedia. (n.d.). Solvent effects. Wikipedia.

- Organic Chem Explained. (2018).

- Yu, D., et al. (n.d.). Stereochemistry of radical halogenation reactions. An ab initio molecular orbital study. [Source not further specified].

- ResearchGate. (2025). Gas-phase reactions of the atomic oxygen radical cation with halogenated compounds.